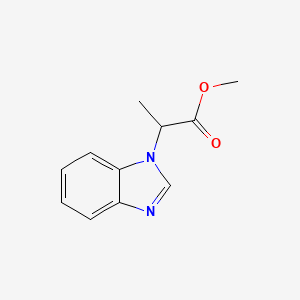
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine works by binding to the active site of beta-glucosidase and beta-galactosidase, thereby preventing the enzymes from breaking down complex carbohydrates. This results in an accumulation of these carbohydrates in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity in mice, which could potentially make it useful in the treatment of diabetes. N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine has also been shown to reduce body weight and fat mass in obese mice, indicating its potential as a weight loss drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine in lab experiments is that it is a relatively simple compound to synthesize. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the activity of beta-glucosidase and beta-galactosidase. One limitation of using N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine. One potential area of research is the development of N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine-based drugs for the treatment of diabetes and obesity. Additionally, more research is needed to fully understand the safety and efficacy of N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine in humans. Finally, N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine could be used as a tool for studying the activity of beta-glucosidase and beta-galactosidase in various biological systems.
Métodos De Síntesis
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine can be synthesized using a method known as the Koenigs-Knorr glycosylation reaction. This involves the reaction of 4-methyl-3-nitrophenol with arabinose in the presence of a catalyst such as silver triflate. The resulting product is then treated with ammonia to obtain N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine.
Aplicaciones Científicas De Investigación
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and drug discovery. It has been shown to inhibit the activity of enzymes such as beta-glucosidase and beta-galactosidase, which are involved in the breakdown of complex carbohydrates. This makes N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine a promising candidate for the development of new drugs for the treatment of diseases such as diabetes and obesity.
Propiedades
IUPAC Name |
2-(4-methyl-3-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(4-8(6)14(18)19)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLCBDIMXOWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitro-phenylamino)-tetrahydro-pyran-3,4,5-triol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)


![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
